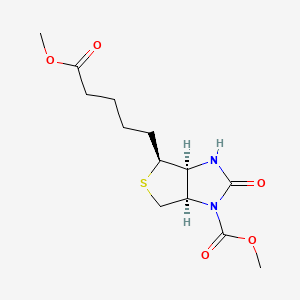
N1'-Methoxycarbonylbiotin methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1’-Methoxycarbonylbiotin methyl ester is a derivative of biotin, a water-soluble B-vitamin (vitamin B7) that is essential for various metabolic processes. This compound is particularly interesting due to its structural modifications, which make it a valuable model for studying carboxybiotin and its interactions in biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
N1’-Methoxycarbonylbiotin methyl ester can be synthesized through a series of chemical reactions starting from biotinThe reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of N1’-Methoxycarbonylbiotin methyl ester on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of industrial-scale reactors, continuous flow processes, and advanced purification techniques .
化学反応の分析
Types of Reactions
N1’-Methoxycarbonylbiotin methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the ester group, potentially converting it back to biotin or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse biotin derivatives .
科学的研究の応用
N1’-Methoxycarbonylbiotin methyl ester has several scientific research applications:
Chemistry: It serves as a model compound for studying the electronic configuration and reactivity of biotin derivatives.
Biology: The compound is used to investigate the role of biotin in enzymatic carboxylation reactions and its interactions with proteins.
Medicine: Research into biotin derivatives like N1’-Methoxycarbonylbiotin methyl ester can provide insights into potential therapeutic applications, such as enzyme inhibitors or diagnostic agents.
作用機序
The mechanism of action of N1’-Methoxycarbonylbiotin methyl ester involves its interaction with enzymes that utilize biotin as a cofactor. The compound mimics the structure of carboxybiotin, allowing researchers to study the carboxylation and decarboxylation processes. The ureido carbonyl bond in the compound plays a crucial role in these reactions, modulating the nucleophilicity of the ureido moiety and facilitating the transfer of carboxyl groups .
類似化合物との比較
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Carboxybiotin: The carboxylated form of biotin, involved in carboxylation reactions.
Biotin methyl ester: A simpler ester derivative of biotin.
Uniqueness
N1’-Methoxycarbonylbiotin methyl ester is unique due to its methoxycarbonyl group, which provides distinct electronic and steric properties. This makes it a valuable tool for studying the mechanistic aspects of biotin-dependent enzymes and their interactions with substrates .
特性
CAS番号 |
4795-59-9 |
|---|---|
分子式 |
C13H20N2O5S |
分子量 |
316.38 g/mol |
IUPAC名 |
methyl (3aR,6S,6aS)-6-(5-methoxy-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-3-carboxylate |
InChI |
InChI=1S/C13H20N2O5S/c1-19-10(16)6-4-3-5-9-11-8(7-21-9)15(12(17)14-11)13(18)20-2/h8-9,11H,3-7H2,1-2H3,(H,14,17)/t8-,9-,11-/m0/s1 |
InChIキー |
BNKOHWLXGAGMAQ-QXEWZRGKSA-N |
SMILES |
COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |
異性体SMILES |
COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(=O)OC |
正規SMILES |
COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |
Key on ui other cas no. |
4795-59-9 |
同義語 |
N1'-methoxycarbonylbiotin methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















